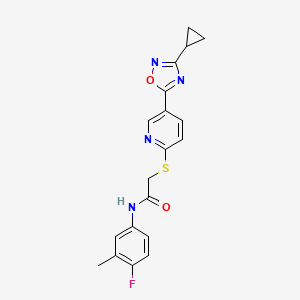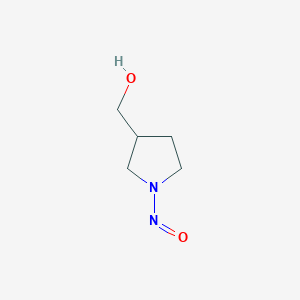
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide, commonly referred to as PTIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PTIO is a nitric oxide (NO) scavenger that has been extensively used to study the role of NO in biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Antibacterial Study : Compounds similar to "N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide" have been synthesized and tested for their antibacterial properties. These compounds have exhibited moderate to significant antibacterial activity (Khalid et al., 2016).
Anticholinesterase Activity : Some derivatives have been evaluated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibitors. These compounds have shown promising activities, making them relevant in the context of diseases where cholinesterase activity is a concern (Khalid, 2012).
Cyclin-dependent Kinase Inhibitors : Research has been conducted on beta-piperidinoethylsulfides, which are chemically related, for their potential as inhibitors of the cyclin-dependent kinase CDK2. This indicates possible applications in cancer therapy (Griffin et al., 2006).
α1-Adrenergic Receptor Antagonists : Arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which are structurally related, have been developed as α1-adrenoceptor antagonists with a uroselective profile. This suggests potential applications in urological conditions (Rak et al., 2016).
Molecular Docking Studies : Some derivatives have undergone molecular docking studies to examine their binding interactions with human proteins, indicating their potential in drug development and as enzyme inhibitors (Khalid et al., 2014).
Anticancer Agents : Certain derivatives have been synthesized and evaluated as potential anticancer agents. These studies highlight the versatility of this compound class in therapeutic applications (Rehman et al., 2018).
Electrophysiology and Pharmacokinetics
Anodic Methoxylation Studies : The impact of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been studied, contributing to the understanding of their electrochemical properties (Golub & Becker, 2015).
Metabolic Pathway Analysis : Research into the oxidative metabolism of similar compounds can provide insights into their pharmacokinetic properties and potential drug interactions (Hvenegaard et al., 2012).
Advanced Applications
Co-solvent in Li-ion Batteries : Certain piperidinium derivatives have been explored as co-solvents in Li-ion batteries, suggesting potential applications in energy storage technologies (Kim et al., 2013).
Novel Antidementia Agents : Some piperidine derivatives have shown significant anti-acetylcholinesterase activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-17-9-5-6-13-20(17)24-22(27)21(26)23-15-14-18-10-7-8-16-25(18)30(28,29)19-11-3-2-4-12-19/h2-6,9,11-13,18H,7-8,10,14-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANFZDROWUXPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2457249.png)


![Methyl 2-[(4-bromobenzene)sulfonamido]acetate](/img/structure/B2457255.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2457258.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2457260.png)

![6-(4-fluorophenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2457263.png)

![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2457265.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2457267.png)

![6-methyl-5-(4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2457271.png)